3-Methyl-1-phenyl-3-pentanol: A Technical Guide for Researchers
3-Methyl-1-phenyl-3-pentanol: A Technical Guide for Researchers
CAS Number: 10415-87-9
This technical guide provides an in-depth overview of 3-Methyl-1-phenyl-3-pentanol, a molecule with applications in both the fragrance industry and pharmaceutical research. For scientists and professionals in drug development, this compound, also known as R411, is of particular interest due to its activity as a dual antagonist of α4β1 and α4β7 integrins, offering potential therapeutic applications in inflammatory diseases.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Methyl-1-phenyl-3-pentanol is presented in the table below. This data is essential for its handling, characterization, and formulation.
| Property | Value | Reference |
| CAS Number | 10415-87-9 | [1][2] |
| Molecular Formula | C₁₂H₁₈O | [1] |
| Molecular Weight | 178.27 g/mol | [1] |
| Boiling Point | 274.9 °C at 760 mmHg | [1] |
| Melting Point | 3 °C | [1] |
| Density | 0.959 g/mL | [1] |
| Flash Point | 111.2 °C | [1] |
| Vapor Pressure | 0.00254 mmHg at 25°C | [1] |
| Refractive Index | n20/D 1.511 (lit.) | [1] |
| LogP | 2.78020 | [1] |
Synthesis
The primary method for the synthesis of 3-Methyl-1-phenyl-3-pentanol is the Grignard reaction. This classic organometallic reaction allows for the formation of a new carbon-carbon bond, in this case, to create the tertiary alcohol structure.
Experimental Protocol: Grignard Synthesis
This protocol outlines the synthesis of 3-Methyl-1-phenyl-3-pentanol from benzylacetone (B32356) and ethylmagnesium bromide.
Materials:
-
Benzylacetone
-
Ethylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Magnesium turnings
-
Ethyl bromide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is typically initiated with a small amount of iodine crystal if necessary. Once the reaction begins, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the ethylmagnesium bromide.
-
Grignard Reaction: The Grignard reagent solution is cooled in an ice bath. A solution of benzylacetone in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide salt to the desired tertiary alcohol.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 3-Methyl-1-phenyl-3-pentanol can be purified by vacuum distillation.
Logical Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of 3-Methyl-1-phenyl-3-pentanol.
Pharmacological Activity: Integrin Antagonism
3-Methyl-1-phenyl-3-pentanol, under the developmental code R411, has been identified as a dual antagonist of α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins are cell adhesion molecules that play a crucial role in the trafficking and recruitment of leukocytes to sites of inflammation. By blocking the interaction of these integrins with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), R411 can inhibit the inflammatory cascade. This mechanism of action makes it a promising candidate for the treatment of inflammatory diseases like asthma.[1]
Quantitative Pharmacological Data
A phase I clinical trial in healthy volunteers provided the following pharmacokinetic data for R411.
| Parameter | Value |
| Absolute Bioavailability | 27% ± 4% |
| Terminal Half-life | 7.33 ± 2.29 hours |
| Total Clearance | 19.4 ± 7.1 L/h |
| Volume of Distribution | 93.1 ± 36.1 L |
Data represents the active metabolite RO0270608 after oral administration of R411.
While specific IC50 values for R411 are not publicly available, other dual α4β1/α4β7 antagonists have demonstrated potencies in the nanomolar range. For instance, the compound TR14035 blocked the binding of human α4β7 to an 125I-MAdCAM-Ig fusion protein with an IC50 of 0.75 nM.[3][4]
Experimental Protocol: Cell Adhesion Assay
This protocol provides a general framework for a cell-based adhesion assay to evaluate the inhibitory activity of compounds like R411 on integrin-mediated cell adhesion.
Materials:
-
Integrin-expressing cells (e.g., Jurkat cells for α4β1, RPMI-8866 cells for α4β7)
-
Recombinant human VCAM-1 or MAdCAM-1
-
96-well microplates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (fluorescent dye)
-
Assay buffer (e.g., Tris-buffered saline with Ca²⁺/Mg²⁺)
-
Test compound (R411)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: 96-well microplates are coated with a solution of VCAM-1 or MAdCAM-1 in a suitable buffer (e.g., PBS) overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of BSA for 1-2 hours at room temperature.
-
Cell Labeling: The integrin-expressing cells are labeled with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
Inhibition Assay: The labeled cells are pre-incubated with various concentrations of the test compound (R411) for a defined period (e.g., 30 minutes) at 37°C.
-
Adhesion: The cell-compound mixture is then added to the ligand-coated and blocked wells of the 96-well plate and incubated for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with the assay buffer.
-
Quantification: The fluorescence of the adherent cells is measured using a plate reader.
-
Data Analysis: The percentage of inhibition of cell adhesion is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
Signaling Pathways
The antagonism of α4β1 and α4β7 integrins by R411 disrupts downstream signaling pathways that are critical for cell migration, activation, and survival. While the precise signaling cascade modulated by R411 is a subject of ongoing research, the general pathways affected by the inhibition of these integrins are known to involve key signaling molecules such as Focal Adhesion Kinase (FAK) and c-Src.
Caption: Proposed signaling pathway inhibited by R411.
Safety and Toxicology
3-Methyl-1-phenyl-3-pentanol has been reviewed for its use as a fragrance ingredient. A toxicological and dermatologic review indicated that in a 10% solution, it caused no irritation or sensitization in humans.[5] Further safety data is available in material safety data sheets (MSDS), which should be consulted before handling.[6][7]
Conclusion
3-Methyl-1-phenyl-3-pentanol is a molecule with dual relevance. In the fragrance industry, it is valued for its aromatic properties. For the pharmaceutical and drug development sectors, its identity as R411, a dual α4β1/α4β7 integrin antagonist, presents a compelling opportunity for the development of novel anti-inflammatory therapies. This guide has provided a comprehensive overview of its chemical properties, synthesis, pharmacological activity, and associated experimental protocols to aid researchers in their exploration of this promising compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Showing Compound 3-Methyl-1-phenyl-3-pentanol (FDB008397) - FooDB [foodb.ca]
- 3. Alpha(4)beta(7)/alpha(4)beta(1) dual integrin antagonists block alpha(4)beta(7)-dependent adhesion under shear flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lilac pentanol, 10415-87-9 [thegoodscentscompany.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
